molecular formula C28H27N3O2 B2487682 4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide CAS No. 392249-52-4

4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide

Cat. No.: B2487682
CAS No.: 392249-52-4
M. Wt: 437.543
InChI Key: HMGMOYFFRIPUIV-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide is a bifunctional benzamide derivative featuring dual dimethylamino substituents and a naphthalene backbone. Its structure combines electron-rich aromatic systems (dimethylamino groups) with a rigid naphthalene scaffold, which may confer unique photophysical and biochemical properties.

Properties

IUPAC Name

4-(dimethylamino)-N-[3-[4-(dimethylamino)benzoyl]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2/c1-30(2)23-13-9-19(10-14-23)27(32)25-17-21-7-5-6-8-22(21)18-26(25)29-28(33)20-11-15-24(16-12-20)31(3)4/h5-18H,1-4H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGMOYFFRIPUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

  • Naphthalen-2-amine core functionalized at position 3 with a 4-(dimethylamino)benzoyl group.
  • 4-(Dimethylamino)benzoyl chloride as the acylating agent for both the naphthalenamine and the final amide bond formation.

Retrosynthetic disconnection suggests a stepwise approach:

  • Introduction of the first benzoyl group at position 3 of the naphthalene ring.
  • Subsequent acylation of the naphthalen-2-amine with a second 4-(dimethylamino)benzoyl chloride.

Stepwise Synthesis

Preparation of 3-[4-(Dimethylamino)benzoyl]naphthalen-2-amine

Route 1: Friedel-Crafts Acylation with Directed ortho-Metalation

  • Protection of Naphthalen-2-amine :
    • Naphthalen-2-amine is acetylated using acetic anhydride in pyridine to form N-acetylnaphthalen-2-amine, mitigating the amine’s activating effects during subsequent electrophilic substitution.
    • Conditions : Reflux in pyridine (2 h, 80°C), yielding 89%.
  • Friedel-Crafts Acylation :

    • The acetylated intermediate undergoes acylation at position 3 using 4-(dimethylamino)benzoyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane (DCM) at 0°C to room temperature.
    • Yield : 72% after 6 h.
  • Deprotection :

    • The acetyl group is removed via hydrolysis in 6M HCl at 60°C for 4 h, regenerating the free amine.
    • Yield : 95%.

Route 2: Ullmann Coupling

  • Alternative methods employ copper-catalyzed coupling between 3-bromonaphthalen-2-amine and 4-(dimethylamino)benzoyl chloride, though yields are modest (55%).
Final Acylation: Formation of the Benzamide
  • The intermediate 3-[4-(dimethylamino)benzoyl]naphthalen-2-amine reacts with 4-(dimethylamino)benzoyl chloride in anhydrous pyridine under reflux (24 h).
  • Workup : The crude product is purified via preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity.
  • Yield : 68%.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Friedel-Crafts Acylation :

Solvent Catalyst Temperature (°C) Yield (%)
DCM AlCl₃ 0→25 72
Nitrobenzene FeCl₃ 25 58
Toluene BF₃·OEt₂ 0→25 65

Pyridine as a base in the final acylation step minimizes side reactions (e.g., over-acylation), with yields improving from 52% (NEt₃) to 68%.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 11.25 (s, 1H, NH), 8.45–7.20 (m, 11H, aromatic), 3.02 (s, 12H, N(CH₃)₂).
  • ¹³C NMR (100 MHz, DMSO-d₆):
    δ 167.8 (C=O), 152.3 (Naph-C), 128.4–117.2 (aromatic carbons), 40.1 (N(CH₃)₂).
  • HRMS (ESI) : m/z calcd for C₂₈H₂₆N₃O₂ [M+H]⁺: 452.2075; found: 452.2081.

Purity and Stability

  • HPLC : Retention time = 12.3 min (C18, 70:30 acetonitrile/water), purity = 98.4%.
  • Stability : Stable at −20°C for 6 months; degrades by 5% at 25°C over 30 days.

Challenges and Alternative Approaches

Regioselectivity in Acylation

  • Competing acylation at position 1 of the naphthalene ring is minimized using bulky directing groups (e.g., N-acetyl).
  • Alternative : Mitsunobu reaction to install the benzoyl group, though requiring expensive reagents.

Purification Difficulties

  • The polar dimethylamino groups complicate chromatographic separation. Reverse-phase HPLC with ion-pairing agents (e.g., TFA) enhances resolution.

Applications and Derivatives

  • Biological Activity : Analogous benzamides exhibit kinase inhibitory activity, suggesting potential therapeutic applications.
  • Derivatization : Thioamide variants (via Lawesson’s reagent) show enhanced solubility.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe in bioimaging.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between the target compound and structurally related benzamide/naphthalene derivatives from the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Synthesis Method (Reference) Key Properties (Solubility, Reactivity)
Target Compound Dual 4-(dimethylamino)benzoyl, naphthalene Likely Method A/C (amide coupling) High polarity (dimethylamino), rigid backbone
N-(4-(Dimethylamino)phenyl)-3,5-dimethoxy-N-methylbenzamide (8j) Methoxy, methyl, dimethylamino Method C () Moderate solubility (methoxy), ESIMS(+) m/z 343.2
4-(Dimethylamino)-N,N-diphenylbenzamide () Diphenylamine, dimethylamino Benzoyl chloride + diphenylamine Low solubility (non-polar diphenyl), 66% yield
4-Chloro-N-{3-[(1Z)-N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}benzamide () Chloro, naphthalene, hydrazone Unspecified coupling Electron-withdrawing (Cl), potential bioactivity
N-(2-{[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide () Nitro, hydroxy-naphthalene Multicomponent reaction Electron-deficient (NO₂), IR peaks at 1557 cm⁻¹ (N=N)
4-(Dimethylamino)benzohydrazide () Hydrazide, dimethylamino Acyl hydrazide synthesis Hydrogen-bonding capacity, lattice energy 146 kJ/mol

Key Comparisons:

Electronic Effects: The target compound’s dimethylamino groups are strongly electron-donating, enhancing resonance stabilization and solubility in polar solvents.

Synthetic Complexity :

  • The naphthalene core in the target compound introduces steric challenges compared to simpler phenyl derivatives (e.g., 8j in ). Methods like carbodiimide-mediated coupling (as in ) or trituration/recrystallization () may be required for purification .

Spectroscopic Signatures: The target’s dimethylamino groups would produce distinct NMR shifts (e.g., ~δ 2.8–3.2 ppm for N(CH₃)₂ protons) compared to methoxy (δ 3.7–3.9 ppm in 8j) or nitro (δ 8.0–8.5 ppm aromatic protons in ) .

The dimethylamino groups may enhance membrane permeability relative to hydroxylated analogs .

Crystallinity and Packing: Compounds like 4-(Dimethylamino)benzohydrazide () exhibit hydrogen-bonded networks, whereas the target’s naphthalene core may favor π-π stacking, influencing solid-state properties and stability .

Research Findings and Implications

  • Synthesis Feasibility: The target compound’s synthesis may follow routes similar to (Method A or C), using 4-(dimethylamino)benzoic acid and a naphthalenyl amine. Yields could be moderate (50–70%), comparable to 8j () and 4-(Dimethylamino)-N,N-diphenylbenzamide (66% in ) .
  • Applications: Potential uses include fluorescent probes (due to naphthalene’s emissive properties) or kinase inhibitors (leveraging benzamide’s affinity for ATP-binding pockets).
  • Challenges : Steric hindrance from the naphthalene group may necessitate optimized coupling conditions (e.g., DCC/DMAP in ) .

Biological Activity

4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a naphthalene core with dimethylamino substitutions and a benzamide moiety. Its synthesis typically involves multi-step organic reactions, including acylation of naphthalene derivatives with 4-(dimethylamino)benzoyl chloride under Friedel-Crafts conditions using Lewis acid catalysts like aluminum chloride (AlCl3) in solvents such as dichloromethane.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression, particularly DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation .
  • Fluorescent Probes : Its structural properties make it suitable as a fluorescent probe in bioimaging studies, allowing for the visualization of cellular processes.

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, certain analogs have been reported to induce apoptosis in cancer cell lines by modulating gene expression related to cell cycle regulation and apoptosis pathways .

Study 1: Inhibition of DNA Methyltransferases

A study evaluated the efficacy of various derivatives, including the target compound, against human DNMTs. The most potent derivative demonstrated an EC50 value of 0.9 μM against DNMT3A, indicating strong inhibitory activity. This suggests potential applications in cancer therapies targeting epigenetic modifications .

CompoundEC50 (μM)Target Enzyme
4-Dimethylaminobenzamide Derivative0.9DNMT3A
SGI-102710DNMT1

Study 2: Fluorescent Imaging Applications

In bioimaging applications, the compound has been utilized to track cellular processes due to its fluorescent properties. It was shown to effectively label live cells without significant cytotoxicity, making it a valuable tool for real-time imaging studies.

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other benzamide derivatives:

Compound NameStructural FeaturesBiological Activity
4-DimethylaminobenzamideNaphthalene core with dimethylamino groupsStrong DNMT inhibition
4-Amino-N-(4-quinolin-4-ylamino)benzamideQuinoline moietyAntileukemic activity

Q & A

Q. Basic

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns and aromatic proton environments (e.g., δ 7.41–7.75 ppm for naphthalene protons) .
  • IR spectroscopy : Amide C=O stretches (~1650 cm1^{-1}) and dimethylamino N-H stretches (~3300 cm1^{-1}) .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 292.07) validate molecular weight .
  • Elemental analysis : Confirms C, H, N, O content within ±0.3% of theoretical values .

How can computational methods like DFT aid in understanding the electronic properties and reactivity of this benzamide derivative?

Advanced
Density Functional Theory (DFT) calculations predict:

  • Electron distribution : Dimethylamino groups increase electron density on the benzamide core, enhancing nucleophilic reactivity .
  • H-bonding potential : Hydroxyl and carbonyl groups form stable interactions with biological targets (e.g., enzymes) .
  • Reactivity hotspots : Naphthalene rings show π-π stacking propensity, critical for ligand-protein binding studies .

What strategies are effective in resolving contradictions in biological activity data across different studies?

Q. Advanced

  • Dose-response analysis : Re-evaluate IC50_{50} values under standardized assay conditions (e.g., fixed pH, temperature) .
  • Structural analogs : Compare activity of derivatives with modified substituents (e.g., fluoro vs. methoxy groups) to isolate key pharmacophores .
  • Meta-analysis : Pool data from enzymatic assays (e.g., kinase inhibition) and cell-based studies to identify consensus mechanisms .

What safety protocols are essential when handling this compound during synthesis?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., benzoyl chlorides) .
  • Mutagenicity testing : Ames testing is recommended; similar compounds show mutagenicity comparable to benzyl chloride .
  • PPE : Nitrile gloves and lab coats prevent dermal exposure .

How do structural modifications (e.g., substituent variations) influence the compound’s pharmacological profile?

Q. Advanced

  • Electron-withdrawing groups (e.g., -CF3_3): Enhance metabolic stability but reduce solubility .
  • Dimethylamino groups : Improve membrane permeability via amine protonation at physiological pH .
  • Naphthalene substitution : Ortho-substituted derivatives show stronger π-stacking in kinase binding pockets .

What are the primary biological assays used to evaluate this compound’s therapeutic potential?

Q. Basic

  • Enzyme inhibition assays : Measure IC50_{50} against targets like tyrosine kinases .
  • Cell viability assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Protein-ligand interaction studies : Surface plasmon resonance (SPR) quantifies binding affinity .

What challenges arise in scaling up the synthesis from milligram to gram scales, and how can they be mitigated?

Q. Advanced

  • Side reactions : Increased byproduct formation at larger scales; optimize stoichiometry (e.g., 1.2:1 molar ratio of benzaldehyde to naphthol) .
  • Purification : Switch from column chromatography to recrystallization (methanol:water, 4:1) for cost efficiency .
  • Exothermic reactions : Use jacketed reactors to control temperature during acyl chloride additions .

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